ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate

Description

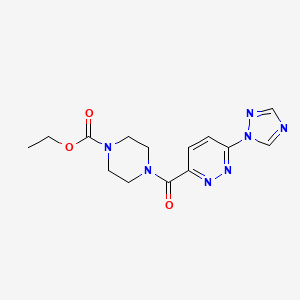

This compound features a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position and a piperazine-1-carboxylate group at the 3-position via a carbonyl linker.

Properties

IUPAC Name |

ethyl 4-[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O3/c1-2-24-14(23)20-7-5-19(6-8-20)13(22)11-3-4-12(18-17-11)21-10-15-9-16-21/h3-4,9-10H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBJVZNYKGVRLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole ring have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities.

Mode of Action

Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can lead to changes in the function of these targets.

Biochemical Pathways

Similar compounds have been shown to have diverse biological activities, suggesting that they may affect multiple pathways.

Pharmacokinetics

Compounds with a 1,2,4-triazole ring are known to have improved pharmacokinetics, pharmacological, and toxicological properties due to their ability to form hydrogen bonds with different targets.

Biochemical Analysis

Biochemical Properties

It is known that 1,2,4-triazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives, it is plausible that this compound could influence cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

Ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C15H19N7O3

Molecular Weight : 345.363 g/mol

IUPAC Name : this compound

The compound features a piperazine ring, a pyridazine moiety, and a triazole group, which contribute to its biological properties. The presence of these heterocyclic structures is associated with various pharmacological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of triazoles and pyridazines often exhibit significant antimicrobial properties. This compound has shown effectiveness against several bacterial strains:

- Mycobacterium tuberculosis : Compounds similar to this have demonstrated anti-tubercular activity, making them potential candidates for tuberculosis treatment.

- Staphylococcus aureus : Derivatives have been explored for their activity against methicillin-resistant strains .

Anticancer Potential

The interaction of this compound with bromodomains suggests potential applications in cancer therapy. Bromodomains are implicated in the regulation of gene expression related to cancer progression. Molecular docking studies indicate that this compound can bind effectively to target proteins involved in cancer pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Signaling Modulation : It can influence cell signaling pathways that regulate apoptosis and cell growth.

- Direct Interaction with DNA/RNA : Similar compounds have shown the ability to interact with nucleic acids, disrupting replication processes in pathogens.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

Comparison with Similar Compounds

Pyridazine/Pyridazinone Derivatives

Example Compound: Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate ()

- Structural Differences : Replaces the triazole with a fluorophenyl-piperazine and introduces an acetohydrazide side chain.

- However, the lack of a triazole may reduce hydrogen-bonding capacity .

Example Compound : Ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate ()

- Structural Differences : Incorporates a sulfanylidene triazole and a bulky adamantyl group.

- Functional Impact : The adamantyl group enhances lipophilicity and metabolic stability but may reduce solubility. The sulfanylidene moiety introduces redox activity, unlike the neutral triazole in the target compound .

Piperazine-1-carboxylate Derivatives

Example Compound : tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate ()

- Structural Differences : Uses a phenyl-triazole substituent and a tert-butyl ester.

- Functional Impact : The tert-butyl group improves metabolic stability but reduces solubility compared to the ethyl carboxylate. The phenyl spacer may decrease conformational flexibility relative to the direct pyridazine-triazole linkage in the target compound .

Example Compound: 1-(2-Fluorophenyl)piperazine-substituted pyridazinones ()

- Structural Differences : Lacks the triazole and carbonyl linker, instead featuring a fluorophenyl group.

- Functional Impact : The fluorophenyl group enhances selectivity for serotonin receptors, while the absence of a triazole limits interactions with metal ions or enzymes requiring nitrogen-rich ligands .

Triazole-Containing Heterocycles

Example Compound : 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine ()

- Structural Differences : Contains dual triazole-pyrazine units linked to pyridine.

- However, increased rigidity may reduce bioavailability compared to the target compound’s flexible piperazine-carboxylate .

Example Compound : 含1,2,4-三唑席夫碱的新型喹唑啉类化合物 ()

- Structural Differences : Combines triazole-Schiff bases with quinazoline.

- Functional Impact : The Schiff base introduces pH-dependent reactivity, useful in prodrug design, but the quinazoline core shifts the pharmacological profile toward kinase inhibition, unlike the pyridazine-based target compound .

Data Tables

Table 1: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.